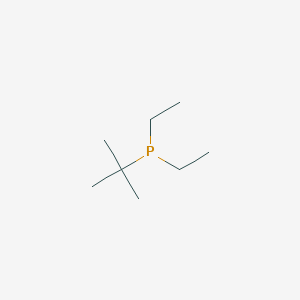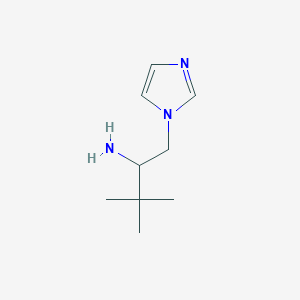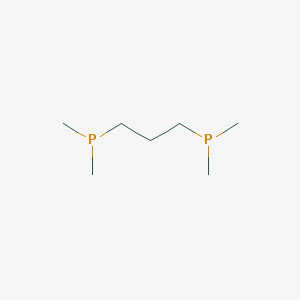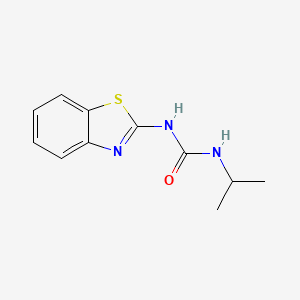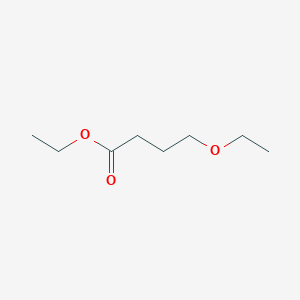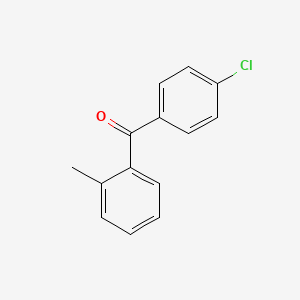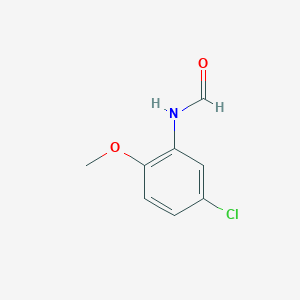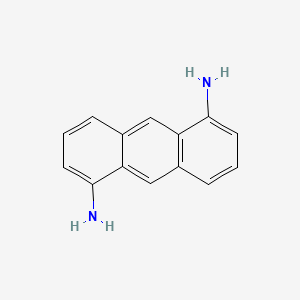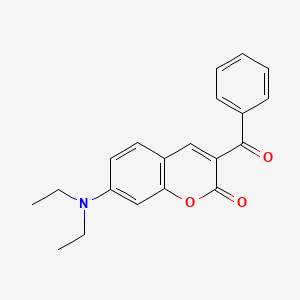
3-Benzoyl-7-diethylaminocoumarin
Overview
Description
3-Benzoyl-7-diethylaminocoumarin, also known as BODIPY, is a fluorescent dye that is widely used in scientific research. It is a member of the coumarin family of compounds, which are known for their ability to fluoresce. BODIPY has a number of unique properties that make it useful in a variety of applications, including bioimaging, sensing, and photodynamic therapy.
Scientific Research Applications
Detection of Cyanide Ions
3-Benzoyl-7-diethylaminocoumarin: has been utilized as a fluorescent turn-on chemosensor for the detection of cyanide ions in both organic and aqueous solutions . The compound’s ability to show a drastic increment in emission intensity upon interaction with cyanide ions makes it a valuable tool for environmental monitoring and safety assessments.
Copper Ion Sensing
This compound serves as a fluorescent “turn-off” chemosensor, particularly for Cu²⁺ ions in water samples . Its high selectivity and sensitivity make it an excellent candidate for monitoring copper levels in drinking water, which is crucial for preventing copper-related health issues.
Biological Imaging
Due to its fluorescent properties, 3-Benzoyl-7-diethylaminocoumarin is used in biological imaging to observe and analyze cell structures, track biomolecules, and evaluate cell functions . This application is significant in both basic scientific research and clinical diagnostics.
Tissue Pathology
Researchers employ this compound in the study of tissue pathology . It helps in the detection of biomolecules and monitoring microorganisms, providing insights into the cellular changes associated with diseases.
Derivatization Reagent for Alcohols in HPLC
In analytical chemistry, 3-Benzoyl-7-diethylaminocoumarin acts as a derivatization reagent for alcohols in High-Performance Liquid Chromatography (HPLC). It reacts with primary and secondary alcohols to form fluorescent derivatives, enhancing the detectability or separation characteristics of these compounds.
Mechanism of Action
Target of Action
3-Benzoyl-7-diethylaminocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmaceutical properties Coumarins are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
Coumarins are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction of 3-Benzoyl-7-diethylaminocoumarin with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Coumarins are known to influence a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular metabolism . The impact on these pathways can lead to a range of downstream effects, including modulation of immune response, alteration of cellular function, and potential therapeutic effects.
Result of Action
Coumarins are known to exert a variety of effects at the molecular and cellular level, including modulation of enzyme activity, alteration of receptor function, and changes in cellular signaling pathways . These effects can contribute to the compound’s overall biological activity and potential therapeutic effects.
Action Environment
The action of 3-Benzoyl-7-diethylaminocoumarin, like other coumarins, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and the temperature . These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy.
properties
IUPAC Name |
3-benzoyl-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-21(4-2)16-11-10-15-12-17(20(23)24-18(15)13-16)19(22)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVJWBWVJUAOMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399123 | |
| Record name | 3-BENZOYL-7-DIETHYLAMINOCOUMARIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-7-diethylaminocoumarin | |
CAS RN |
77016-78-5 | |
| Record name | 3-BENZOYL-7-DIETHYLAMINOCOUMARIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




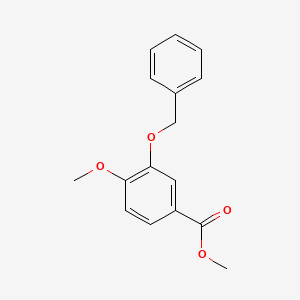
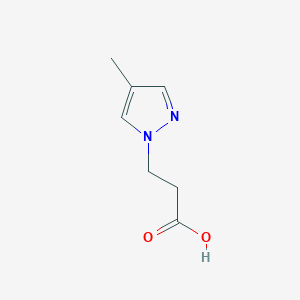

![6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1608390.png)
